molecular formula C5H6F3N B1518860 (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine CAS No. 1020931-14-9

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B1518860
CAS No.: 1020931-14-9
M. Wt: 137.1 g/mol
InChI Key: YTCIJTPVWBJEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: is a chemical compound with the molecular formula C5H6F3N and a molecular weight of 137.10 g/mol . It is a halogenated compound that contains a trifluoroethyl group attached to a propargylamine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of propargylamine with 2,2,2-trifluoroethyl halides under suitable reaction conditions. The reaction can be carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution process.

Industrial Production Methods

In an industrial setting, the compound is produced through a controlled chemical reaction process that ensures high purity and yield. The production involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to obtain derivatives with different functional groups.

  • Substitution: : Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are employed.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Derivatives with different functional groups.

  • Substitution: : Various nucleophilic substitution products.

Scientific Research Applications

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: : The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which (Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: is compared with other similar compounds, such as propargylamine and trifluoroethylamine . The presence of the trifluoroethyl group in this compound provides unique chemical properties that distinguish it from its counterparts. The trifluoroethyl group increases the compound's electronegativity and stability, making it more reactive in certain chemical reactions.

List of Similar Compounds

  • Propargylamine

  • Trifluoroethylamine

  • Prop-2-yn-1-ol

  • 2,2,2-Trifluoroethanol

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N/c1-2-3-9-4-5(6,7)8/h1,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIJTPVWBJEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 2
Reactant of Route 2
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 3
Reactant of Route 3
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 4
Reactant of Route 4
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 5
Reactant of Route 5
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine
Reactant of Route 6
Reactant of Route 6
(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.